molecular formula C22H20N2O2 B13440270 3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione

3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione

Cat. No.: B13440270
M. Wt: 344.4 g/mol
InChI Key: GHIMFDNERWLZKB-QGOAFFKASA-N
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Description

3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione is a complex organic compound that features a cyclobutene ring fused with an indole moiety and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclobutene Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.

    Introduction of the Indole Moiety: The indole group can be introduced via a condensation reaction with an appropriate indole derivative.

    Attachment of the Aniline Group: The aniline group is typically introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aniline or indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogenating agents or organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the aniline group may form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione is unique due to its combination of a cyclobutene ring, an indole moiety, and an aniline group. This structural arrangement provides distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C22H20N2O2/c1-22(2)16-11-7-8-12-17(16)24(3)18(22)13-15-19(21(26)20(15)25)23-14-9-5-4-6-10-14/h4-13,23H,1-3H3/b18-13+

InChI Key

GHIMFDNERWLZKB-QGOAFFKASA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C3=C(C(=O)C3=O)NC4=CC=CC=C4)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC3=C(C(=O)C3=O)NC4=CC=CC=C4)C)C

Origin of Product

United States

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